Putaminoxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

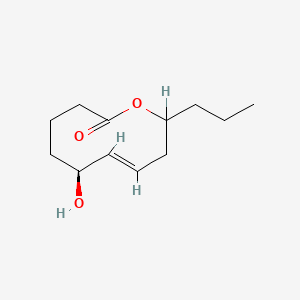

Putaminoxin is an oxacycle.

Aplicaciones Científicas De Investigación

Phytotoxicity and Herbicidal Potential

Putaminoxin has been identified as one of the strongest phytotoxic compounds among its class, exhibiting significant herbicidal properties. A structure-activity relationship study indicated that its efficacy is closely related to the integrity of its nonenolide ring and the presence of hydroxyl groups and an unmodified propyl side chain. The compound's ability to inhibit phenylalanine ammonia lyase, a key enzyme in the phenylpropanoid pathway, contributes to its phytotoxic effects on plants.

Key Findings:

- Phytotoxic Activity: this compound demonstrated strong inhibition of plant growth, making it a candidate for herbicide development.

- Mechanism of Action: The compound disrupts metabolic pathways in plants by targeting specific enzymes.

| Compound | Phytotoxicity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of phenylalanine ammonia lyase |

| Pinolidoxin | Moderate | Similar pathway inhibition |

Antifungal Activity

While this compound has shown promising phytotoxic effects, studies have indicated limited antifungal activity against various pathogens. However, it is noteworthy that its structural analogs may possess varying degrees of zootoxicity, indicating potential applications in controlling fungal pathogens that affect crops.

Case Study:

A study conducted on the antifungal properties of this compound revealed that while it did not exhibit significant direct antifungal activity, its derivatives showed varying levels of toxicity against certain fungal strains. This suggests that further exploration into synthetic derivatives could yield more effective antifungal agents.

Potential Therapeutic Applications Against SARS-CoV-2

Recent research has highlighted this compound's potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2. Molecular docking studies have shown that this compound binds effectively to the active site of Mpro, suggesting it may serve as a lead compound for antiviral drug development.

Research Insights:

- Binding Affinity: Virtual screening indicated that this compound exhibits a favorable binding affinity to Mpro compared to established antiviral drugs.

- Developmental Potential: Given its binding characteristics, this compound could be explored further for its efficacy in inhibiting viral replication.

| Compound | Binding Affinity (kcal/mol) | Comparison Drug | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | -36.1847 | Penciclovir | -30.9096 |

| This compound B | -35.4201 |

Synthesis and Structural Studies

The synthesis of this compound has been achieved through various methods, including stereoselective synthesis techniques that enhance its yield and purity. These advancements in synthetic methodologies are crucial for producing sufficient quantities for research and potential commercial applications.

Synthesis Techniques:

- Jacobsen’s Hydrolytic Kinetic Resolution: A method employed to achieve high stereoselectivity during synthesis.

- Ring-Closing Metathesis: Utilized to form the lactone structure characteristic of this compound.

Propiedades

Número CAS |

172104-03-9 |

|---|---|

Fórmula molecular |

C12H20O3 |

Peso molecular |

212.28 g/mol |

Nombre IUPAC |

(4E,6S)-6-hydroxy-2-propyl-2,3,6,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C12H20O3/c1-2-5-11-8-3-6-10(13)7-4-9-12(14)15-11/h3,6,10-11,13H,2,4-5,7-9H2,1H3/b6-3+/t10-,11?/m1/s1 |

Clave InChI |

SQAZDQDTNRHIGZ-QGXXYDBCSA-N |

SMILES |

CCCC1CC=CC(CCCC(=O)O1)O |

SMILES isomérico |

CCCC1C/C=C/[C@H](CCCC(=O)O1)O |

SMILES canónico |

CCCC1CC=CC(CCCC(=O)O1)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.